Retra

Description

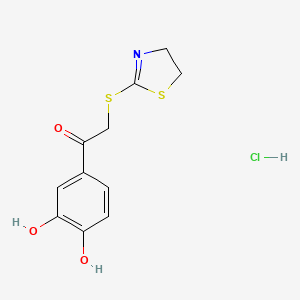

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVDVMJZKDBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676881 | |

| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-52-3, 1036069-26-7 | |

| Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Retra?

It appears that "Retra" is likely a misspelling of Retatrutide , an investigational triple hormone-receptor agonist being developed for the treatment of obesity and type 2 diabetes.[1][2] This guide provides a detailed overview of the mechanism of action of Retatrutide based on available scientific literature.

Retatrutide (also known as LY3437943) is a single peptide that acts as an agonist at three different receptors: the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (GCG) receptor.[1][2][3] This "triple G" action allows it to regulate appetite, promote fat burning, and control blood sugar levels in a multi-faceted approach.[1][2]

Mechanism of Action

Retatrutide's unique triple agonist profile allows it to exert its effects through the simultaneous activation of three key metabolic signaling pathways.

Signaling Pathways

The binding of Retatrutide to the GLP-1, GIP, and glucagon receptors initiates a cascade of intracellular events, primarily mediated by the production of cyclic AMP (cAMP).

Caption: Retatrutide activates GLP-1, GIP, and glucagon receptors.

Quantitative Data Summary

Clinical trial data provides insight into the efficacy of Retatrutide. The following table summarizes key findings from a phase 2 trial in participants with obesity.

| Parameter | Retatrutide Dose | Mean Percentage Weight Change from Baseline |

| Week 24 | 1 mg | -7.2% |

| 4 mg | -12.9% | |

| 8 mg | -17.5% | |

| 12 mg | -17.5% | |

| Week 48 | 1 mg | -8.7% |

| 4 mg | -17.1% | |

| 8 mg | -22.8% | |

| 12 mg | -24.2% |

Experimental Protocols

The following is a generalized workflow for assessing the in vivo efficacy of a multi-receptor agonist like Retatrutide, based on common practices in preclinical and clinical research.

Caption: Generalized workflow for Retatrutide's development.

Key Methodologies

-

Receptor Binding Assays: These experiments are conducted to determine the affinity of Retatrutide for its target receptors (GLP-1R, GIPR, and GCGR). This is typically done using radioligand binding assays with cell membranes expressing the recombinant human receptors. The inhibitory constant (Ki) is determined by competing the binding of a radiolabeled ligand with increasing concentrations of Retatrutide.

-

In Vitro Cell-Based Assays: To assess the functional activity of Retatrutide, cell lines engineered to express the human GLP-1, GIP, or glucagon receptors are used. The activation of these receptors by Retatrutide leads to the production of intracellular second messengers, such as cyclic AMP (cAMP). The potency of Retatrutide is determined by measuring the dose-dependent increase in cAMP levels, from which an EC50 value (the concentration that elicits a half-maximal response) is calculated.

-

Animal Model Studies: To evaluate the in vivo effects of Retatrutide on metabolic parameters, animal models of obesity and diabetes are often used, such as diet-induced obese (DIO) mice. Animals are treated with varying doses of Retatrutide, and key endpoints such as body weight, food intake, glucose tolerance, and insulin sensitivity are measured over time.

-

Clinical Trials: Human clinical trials are essential for determining the safety and efficacy of Retatrutide in the target patient population. These are typically randomized, double-blind, placebo-controlled studies. In phase 2 trials, different doses of Retatrutide are evaluated to identify the optimal dose for further development. Key endpoints in these trials include the percentage change in body weight from baseline and changes in glycemic control parameters.

References

An In-depth Technical Guide to the Core Structure and Synthesis of the Retra Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule RETRA, chemically identified as 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide, has emerged as a compound of significant interest in cancer research. Its targeted mechanism of action, specifically the reactivation of the tumor suppressor p73 in cancer cells harboring mutant p53, presents a promising therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the core structure of this compound, a plausible synthesis pathway, and its mechanism of action, supplemented with experimental protocols and quantitative data for researchers in the field of drug discovery and development.

Core Compound Structure

The foundational structure of this compound is a substituted ethanone with a thiazole-derived functional group.

Chemical Name: 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide

Molecular Formula: C₁₁H₁₁NO₃S₂·HBr

Key Structural Features:

-

3,4-Dihydroxyphenyl group: This catechol moiety is a common feature in biologically active compounds and is crucial for its interactions.

-

Ethanone linker: A two-carbon chain connecting the phenyl ring to the sulfur atom.

-

4,5-dihydro-1,3-thiazol-2-ylthio group: A sulfur-containing heterocycle that plays a critical role in the compound's activity.

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, a plausible synthetic route can be devised based on the synthesis of analogous 2,4-disubstituted-1,3-thiazole and 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives.[3][4][5] The following proposed synthesis is a logical assembly of the core structural components.

Proposed Synthetic Pathway:

A potential synthetic route for this compound could involve the following key steps:

-

Synthesis of 2-bromo-1-(3,4-dihydroxyphenyl)ethanone: This starting material can be prepared by the bromination of 1-(3,4-dihydroxyphenyl)ethanone.

-

Synthesis of 4,5-dihydro-1,3-thiazole-2-thiol: This intermediate can be synthesized from the reaction of carbon disulfide with 2-aminoethanol.

-

Condensation Reaction: The final step would involve the condensation of 2-bromo-1-(3,4-dihydroxyphenyl)ethanone with 4,5-dihydro-1,3-thiazole-2-thiol in the presence of a suitable base to yield the desired product.

-

Hydrobromide Salt Formation: The resulting free base of this compound can then be treated with hydrobromic acid to form the hydrobromide salt.

Caption: Proposed synthetic workflow for the this compound compound.

Mechanism of Action: A p73-Dependent Salvage Pathway

This compound's primary mechanism of action revolves around its ability to reactivate the p73 tumor suppressor protein in cancer cells that express mutant forms of p53.[1][2] In many cancers, mutant p53 proteins not only lose their tumor-suppressive functions but also gain oncogenic properties, partly by binding to and inactivating p73. This compound intervenes in this pathological interaction.

Signaling Pathway:

Caption: Signaling pathway of this compound in mutant p53-expressing cancer cells.

The key steps in this compound's mechanism of action are:

-

Disruption of the Mutant p53-p73 Complex: this compound is believed to directly or indirectly interfere with the binding of mutant p53 to p73.

-

Release and Activation of p73: This disruption leads to the release of active p73.

-

Transcriptional Activation of p73 Target Genes: Activated p73 can then translocate to the nucleus and activate the transcription of its target genes, which are involved in apoptosis and cell cycle arrest.

-

Induction of Apoptosis and Inhibition of Cell Growth: The upregulation of pro-apoptotic genes like PUMA (BBC3) and cell cycle inhibitors like p21 (CDKN1A) ultimately leads to the selective death of cancer cells with mutant p53.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

1. Cell Viability Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., A431 with mutant p53, SW480 with mutant p53)

-

Complete cell culture medium

-

96-well plates

-

This compound compound (dissolved in a suitable solvent like DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 4, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates or petri dishes

-

This compound compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Treat cells with this compound at various concentrations for 24 hours.

-

Trypsinize and count the cells.

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

3. Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Materials:

-

Cancer cell lines

-

96-well white-walled plates

-

This compound compound

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate.

-

Treat cells with different concentrations of this compound for 24-48 hours.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Express the results as fold change in caspase activity compared to the vehicle control.

-

Quantitative Data

The following tables summarize representative quantitative data on the effects of this compound from published studies.

Table 1: Cell Viability (IC50 Values)

| Cell Line | p53 Status | IC50 (µM) of this compound |

| A431/LC5 | Mutant | 4 |

| SW480 | Mutant | Not explicitly stated, but significant reduction in colonies observed at 4 µM |

Table 2: Effect of this compound on Colony Formation

| Cell Line | Treatment | % of Control Colonies |

| A431 | 4 µM this compound | Significantly reduced (exact percentage not provided in sources) |

| SW480 | 4 µM this compound | Significantly reduced (exact percentage not provided in sources) |

Table 3: Caspase 3/7 Activity

| Cell Line | Treatment | Fold Increase in Caspase 3/7 Activity |

| A431 | Dose-dependent increase with this compound treatment | Specific fold-increase values not detailed in the provided search results. |

Conclusion

This compound represents a promising class of compounds that selectively target cancer cells with mutant p53 by reactivating the p73-mediated apoptotic pathway. The information provided in this technical guide offers a foundational understanding of its structure, a plausible synthetic approach, and its mechanism of action. The experimental protocols and summarized data serve as a valuable resource for researchers aiming to further investigate and develop this compound and similar compounds as potential anti-cancer therapeutics. Further research is warranted to elucidate the precise molecular interactions of this compound and to optimize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties : Oriental Journal of Chemistry [orientjchem.org]

- 5. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Retra in cancer research

An extensive search for "Retra" in the context of cancer research has yielded no specific molecule, drug, or protein with this name in publicly available scientific literature, clinical trial databases, or biomedical resources. It is possible that "this compound" may be a new or internal codename for a compound not yet in the public domain, a typographical error, or a misunderstanding of a different term.

One possibility is a confusion with the RET (Rearranged during Transfection) proto-oncogene . The RET gene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and cell types. However, genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to its oncogenic activation, driving the development and progression of various cancers. These include certain types of thyroid cancer (medullary and papillary), non-small cell lung cancer (NSCLC), and others.

Given the potential for confusion, the following information is provided on the RET proto-oncogene as a prominent target in cancer research, which may be the intended subject of the query.

The RET Proto-Oncogene in Cancer

The RET protein is a cell-surface receptor that, upon binding to its ligands—members of the glial cell line-derived neurotrophic factor (GDNF) family—initiates intracellular signaling cascades that regulate cell growth, survival, differentiation, and migration. Oncogenic alterations in RET lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell proliferation and tumor formation.

Key RET Alterations in Cancer:

-

Point Mutations: Germline mutations in the RET gene are the primary cause of multiple endocrine neoplasia type 2 (MEN 2), a hereditary cancer syndrome. Somatic RET mutations are also found in sporadic medullary thyroid cancer.

-

Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase domain with the N-terminal region of another gene. These RET fusion proteins are potent oncogenic drivers in a subset of non-small cell lung cancers and papillary thyroid cancers.

The discovery of RET's role as a driver oncogene has spurred the development of targeted therapies.

Therapeutic Targeting of RET

The development of selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers. Early multi-kinase inhibitors showed some activity against RET but were often limited by off-target toxicities. The advent of highly selective RET inhibitors has led to significant improvements in efficacy and tolerability.

FDA-Approved Selective RET Inhibitors:

Two highly selective RET inhibitors have been approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies:

-

Selpercatinib (Retevmo®)

-

Pralsetinib (Gavreto®)

These drugs have demonstrated high response rates and durable clinical benefit in patients with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered solid tumors.

Quantitative Data on Selective RET Inhibitors

The following tables summarize key efficacy data from pivotal clinical trials of selpercatinib and pralsetinib.

Table 1: Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) |

| Treatment-Naïve (n=104) | 85% | 17.5 months |

| Previously Treated w/ Platinum (n=105) | 64% | Not Reached |

Table 2: Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) |

| Treatment-Naïve (n=116) | 73% | Not Reached |

| Previously Treated w/ Platinum (n=87) | 57% | 22.3 months |

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

The RET receptor is activated upon binding a complex formed by a GDNF-family ligand (GFL) and a GDNF-family receptor α (GFRα) co-receptor. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins and initiating downstream signaling.

Caption: Canonical RET signaling pathways, including MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR.

Experimental Workflow: Screening for RET Inhibitors

The discovery of potent and selective RET inhibitors typically follows a structured drug development workflow, starting from initial screening to clinical validation.

Investigating the Downstream Targets of RETRA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule RETRA (Reactivation of p73 and TArgeting of mutant p53) has emerged as a promising anti-cancer agent. Its mechanism of action centers on the disruption of the inhibitory complex between mutant p53 and the tumor suppressor protein p73. This liberates p73 to transcriptionally activate its downstream targets, leading to the selective suppression of cancer cells harboring mutant p53. This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting key quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mode of action is the restoration of the tumor-suppressive functions of p73 in cancer cells where it is sequestered and inhibited by mutant p53. By binding to the mutant p53 protein, this compound induces a conformational change that leads to the release of active p73. Freed from this inhibition, p73 can translocate to the nucleus and activate the transcription of a suite of genes involved in cell cycle arrest and apoptosis.

Downstream Signaling Pathway of this compound

The signaling cascade initiated by this compound culminates in the activation of key effector proteins that halt cell proliferation and induce programmed cell death. The central downstream effectors identified to date are the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the pro-apoptotic protein PUMA (BBC3).

Quantitative Data on Downstream Target Modulation

Studies have quantified the impact of this compound on the expression of its key downstream targets and subsequent cellular effects. The following tables summarize these findings.

| Downstream Target Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Citation |

| p21 (CDKN1A) | A431 | 1.5 µg/ml this compound for 14h | >10-fold induction | [1] |

| PUMA (BBC3) | A431 | 1.5 µg/ml this compound for 14h | 5- to 7-fold induction | [1] |

| Cellular Outcome | Cell Line | Treatment | Observation | Citation |

| Apoptosis | A431 | This compound | Dose-dependent activation of caspases 3 and 7 | [1] |

| Cell Viability | A431 | 4 µM this compound | Inhibition of tumor cell growth | [2] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the downstream targets of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Northern Blot Analysis for mRNA Quantification

This protocol allows for the detection and quantification of specific mRNA transcripts, such as p21 and PUMA, following this compound treatment.

Materials:

-

Cancer cell line (e.g., A431)

-

This compound compound

-

RNA extraction kit (e.g., TRIzol)

-

Denaturing agarose gel reagents (agarose, formaldehyde, MOPS buffer)

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven and tubes

-

Radiolabeled or chemiluminescent probes for p21 and PUMA

-

Hybridization buffer

-

Wash buffers (e.g., SSC with SDS)

-

Autoradiography film and cassettes or a chemiluminescence imager

-

Densitometer and analysis software

Procedure:

-

Cell Treatment: Seed cancer cells and treat with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method, ensuring RNA integrity.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel to maintain the RNA in a linear state.

-

Blotting: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.

-

Crosslinking: Permanently fix the RNA to the membrane using UV crosslinking.

-

Hybridization: Incubate the membrane with a labeled DNA or RNA probe specific to the target mRNA (p21 or PUMA) in a hybridization buffer at an optimized temperature.

-

Washing: Wash the membrane with a series of buffers of increasing stringency to remove non-specifically bound probes.

-

Detection: Expose the membrane to X-ray film (for radiolabeled probes) or a chemiluminescence detection system to visualize the bands corresponding to the target mRNA.

-

Quantification: Analyze the band intensities using densitometry software. Normalize the signal of the target gene to a housekeeping gene (e.g., GAPDH) to account for variations in RNA loading.

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis, in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound compound

-

96-well clear-bottom black plates

-

Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: Treat the cells with a range of this compound concentrations. Include a positive control (e.g., staurosporine) and a vehicle-treated negative control.

-

Incubation: Incubate the plate for the desired treatment period.

-

Assay Reagent Addition: Add the caspase-3/7 reagent, which contains the substrate, to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol to allow for substrate cleavage.

-

Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the dose-dependent effect of this compound on caspase activity.

Cell Viability (XTT) Assay

The XTT assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of this compound.

Materials:

-

Cancer cell line

-

This compound compound

-

96-well plates

-

XTT assay kit (containing XTT reagent and an electron-coupling reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the kit's instructions.

-

Reagent Addition: Add the XTT working solution to each well.

-

Incubation: Incubate the plate at 37°C for a period sufficient for color development (typically 2-4 hours).

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (usually 450-500 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle-treated control to determine the IC50 value of this compound.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

Materials:

-

Cancer cell line

-

This compound compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of this compound. For a continuous treatment protocol, the drug is left in the media for the duration of the experiment. For a short-term treatment, cells are treated for a specific period, then the media is replaced with fresh, drug-free media.

-

Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.

-

Staining: When colonies are visible, wash the wells with PBS, fix the cells with a suitable fixative (e.g., methanol), and then stain with crystal violet solution.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

p53-Dependent Transcriptional Reporter Assay

This assay is used to confirm that this compound's activity is dependent on the p53/p73 signaling pathway by measuring the activation of a reporter gene under the control of a p53-responsive element.

Materials:

-

Cancer cell line (p53-null or with a known p53 mutation)

-

Expression vector for mutant p53 (if using p53-null cells)

-

Reporter plasmid containing a p53-responsive element driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

This compound compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the mutant p53 expression vector (if necessary) and the p53-responsive reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for the desired treatment period.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure the firefly luciferase activity (and Renilla luciferase activity if used for normalization) in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control to determine the effect of this compound on p53/p73-dependent transcription.

Conclusion

The small molecule this compound holds significant therapeutic potential by reactivating the p73 tumor suppressor protein in cancer cells with mutant p53. The primary downstream effects of this compound are the transcriptional upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream targets of this compound and to evaluate its efficacy in various cancer models. A thorough understanding of these downstream pathways is crucial for the continued development of this compound and similar targeted therapies in oncology.

References

The Small Molecule RETRA: A p73-Dependent Strategy to Target Mutant p53 in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers. Mutant p53 (mutp53) proteins not only lose their tumor-suppressive functions but also often acquire oncogenic properties, contributing to tumor progression and therapeutic resistance. One of the key mechanisms by which mutp53 exerts its oncogenic effects is through the inhibition of its family member, p73. The small molecule RETRA (Reactivation of Transcriptional Reporter Activity) has emerged as a promising therapeutic agent that specifically targets cancer cells bearing mutant p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a small molecule that selectively suppresses the growth of cancer cells harboring mutant p53.[1] Its mechanism of action is centered on the reactivation of the tumor suppressor p73, a homolog of p53.[1][2] In cancer cells with mutant p53, the aberrant p53 protein forms an inhibitory complex with p73, thereby abrogating its tumor-suppressive functions.[1][2]

This compound intervenes in this process by disrupting the mutant p53-p73 complex. This leads to the release and stabilization of p73, resulting in an increased expression of the p73 protein.[1][2] The liberated and activated p73 can then transactivate its target genes, many of which are also targets of wild-type p53 and are involved in crucial cellular processes such as apoptosis and cell cycle arrest.[2] This p73-dependent salvage pathway effectively reinstates a tumor-suppressive program in mutant p53-bearing cancer cells.[1][2]

The specificity of this compound for mutant p53-expressing cells is a key therapeutic advantage, as it shows minimal to no effect on cells with wild-type p53 or p53-null cells, suggesting a favorable safety profile.[2]

Below is a signaling pathway diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound in mutant p53-bearing cancer cells.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the effects of this compound on mutant p53-bearing cancer cells from published studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| A431/LC5 | Mutant (R273H) | 4 |

Data from Kravchenko et al., 2008, PNAS.[2]

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Apoptosis Induction |

| A431 | This compound (dose-dependent) | Dose-dependent activation of caspases 3 and 7 |

Data from Kravchenko et al., 2008, PNAS.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

References

In-Depth Technical Guide: Chemical Properties of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide

Disclaimer: Extensive searches for the chemical and biological properties of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide did not yield specific in-depth technical data, experimental protocols, or detailed signaling pathways for this particular salt form. However, information is available for the closely related hydrochloride salt, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, which is presented below. This guide will also provide a broader overview of the synthesis and biological activities of related thiazole-containing compounds to offer relevant context for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analogous Hydrochloride Salt

While data for the hydrobromide salt is unavailable, the following table summarizes the known physicochemical properties of its hydrochloride analog, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₃S₂ |

| Molecular Weight | 305.79 g/mol |

| Monoisotopic Mass | 304.9947133 u |

| Topological Polar Surface Area | 121 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

| Heavy Atom Count | 18 |

| Covalently-Bonded Unit Count | 2 |

| Complexity | 322 |

Synthesis of Thiazole Derivatives: A General Overview

The synthesis of thiazole and its derivatives is a well-established area of organic chemistry. Several named reactions are commonly employed to construct the thiazole ring. Thiazole-containing compounds are valued for their diverse pharmacological activities.[1]

Common Synthetic Methodologies

-

Hantzsch Thiazole Synthesis: This is a classical and widely used method that involves the condensation reaction between an α-haloketone and a thioamide.

-

Gabriel Thiazole Synthesis: This method utilizes the reaction of α-acylamino ketones with phosphorus pentasulfide.[2]

-

Cook-Heilbron Synthesis: This approach involves the reaction of an α-aminonitrile with carbon disulfide.[2]

Generalized Experimental Workflow for Thiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, which can be adapted based on the specific target molecule and chosen synthetic route.

Biological and Pharmacological Significance of Thiazole Moieties

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. This makes them attractive candidates for drug discovery and development.

Documented Biological Activities

-

Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[1]

-

Anticancer Activity: Certain thiazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines.

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential to mitigate inflammatory responses.[1]

-

Antiviral and Anthelmintic Effects: The thiazole nucleus is present in several drugs used to treat viral and parasitic infections.[1]

Due to the absence of specific studies on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide, no specific signaling pathways involving this compound can be depicted.

Conclusion

While a detailed technical profile for 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide is not available in the public domain, the data for the analogous hydrochloride salt provides some foundational physicochemical information. The broader family of thiazole derivatives is of significant interest to the scientific community due to their versatile synthesis and wide range of biological activities. Further research is required to elucidate the specific chemical properties, biological functions, and potential therapeutic applications of the requested hydrobromide compound.

References

Initial In Vitro Efficacy of Retra: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies investigating the efficacy of Retra, a novel small molecule with potential applications in cancer therapy. The data presented herein is primarily derived from the foundational research conducted on this compound's mechanism of action in cancer cell lines harboring mutant p53.

Introduction

This compound is a small-molecule compound identified for its specific activity against cancer cells expressing mutant forms of the tumor suppressor protein p53.[1][2][3] Mutant p53 is a prevalent oncogene in human cancers, making it a critical target for therapeutic development.[1][2][3] Initial in vitro evidence suggests that this compound exerts its anti-tumor effects not by directly reactivating mutant p53, but by modulating the activity of another p53 family member, p73.[1][2][3][4] This document summarizes the key experiments and findings from these seminal studies.

Core Mechanism of Action: The p73-Dependent Salvage Pathway

In vitro studies have elucidated that this compound's efficacy in mutant p53-bearing cancer cells is dependent on the presence and activation of p73.[1][2][4] In these cancer cells, mutant p53 often sequesters and inactivates p73, thereby inhibiting its tumor-suppressive functions. This compound is proposed to disrupt this inhibitory interaction, leading to the release and activation of p73.[1][2][3] Activated p73 then transcriptionally upregulates a suite of genes, including those involved in cell cycle arrest and apoptosis, such as p21 and PUMA (BBC3).[1] This leads to the suppression of tumor cell growth and induction of apoptosis.[1][4]

References

Understanding RETRA's Interaction with the p53 Family of Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the small molecule RETRA (Reactivation of Transcriptional Reporter Activity) and its interaction with the p53 family of proteins. It is designed to offer a comprehensive resource for professionals in the fields of cancer biology and drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.

Core Concept: this compound-Mediated Reactivation of p73 in Mutant p53 Cancers

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair.[1][2][3][4] In approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or, in some cases, oncogenic protein.[5][6] Many of these p53 mutants exert a dominant-negative effect by binding to and sequestering other members of the p53 family, namely p73 and p63.[7][8] This interaction inhibits the tumor-suppressive functions of p73/p63, contributing to the malignant phenotype.[6][7]

This compound is a small molecule identified for its ability to specifically suppress cancer cells that express mutant p53.[5][6] Its primary mechanism of action is the disruption of the inhibitory complex between mutant p53 and the transcriptionally active isoform of p73 (TAp73).[5][6][9] By releasing p73 from this sequestration, this compound restores its ability to activate the transcription of downstream target genes, such as CDKN1A (p21) and PUMA, which are crucial for inducing cell cycle arrest and apoptosis.[5][10] This effect is largely dependent on the presence of p73, as the inhibition of p73 expression abrogates this compound's activity.[5][6][9]

While initially characterized in carcinoma cell lines, one study has shown that this compound can also induce apoptosis and cell cycle arrest in Ewing's sarcoma cells irrespective of their p53 status (mutant, wild-type, or null), suggesting a potentially broader or alternative mechanism in certain cellular contexts.[11]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to this compound's activity from the foundational study by Kravchenko et al. (2008).

| Parameter | Cell Line | p53 Status | Value | Reference |

| IC₅₀ | A431/LC5 | Mutant (R273H) | 4 µM | [10] |

| Reporter Gene Induction | A431/LC5 | Mutant (R273H) | >2-fold increase | [10] |

| p21 (CDKN1A) Transcript Induction | A431 | Mutant (R273H) | >10-fold increase | [10] |

| PUMA Transcript Induction | A431 | Mutant (R273H) | 5 to 6-fold increase | [10] |

| Reduction in mutant p53-p73 Complex | A431 | Mutant (R273H) | 2 to 3-fold reduction | [5] |

| Increase in Free TAp73 | A431 | Mutant (R273H) | ~10-fold increase | [5] |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway in Mutant p53 Cancer Cells

The diagram below illustrates the proposed signaling pathway for this compound. In cancer cells with mutant p53, the mutant protein binds to and inactivates TAp73. This compound intervenes by disrupting this complex, which liberates TAp73. The now-active TAp73 can translocate to the nucleus and activate the transcription of target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is a key technique to demonstrate that this compound disrupts the interaction between mutant p53 and p73. The workflow involves using an antibody to pull down mutant p53 and then using another antibody (via Western blot) to detect whether p73 was pulled down with it. A reduction in the p73 signal in this compound-treated cells indicates disruption of the complex.

References

- 1. researchgate.net [researchgate.net]

- 2. A multidisciplinary study investigating radiotherapy in Ewing's sarcoma: end results of POG #8346. Pediatric Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ewing's sarcoma of soft tissues in childhood: a report from the Intergroup Rhabdomyosarcoma Study, 1972 to 1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 5. | BioWorld [bioworld.com]

- 6. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. A multidisciplinary study investigating radiotherapy in Ewing’s sarcoma: end results of POG #8346 [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for the Use of Retra in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retra is a small molecule compound that has demonstrated significant potential as an anti-cancer agent. Primarily, this compound is recognized for its ability to disrupt the inhibitory interaction between mutant p53 and the tumor suppressor protein p73.[1][2][3] This disruption leads to the activation of p73, which can then induce apoptosis and cell cycle arrest in cancer cells harboring mutant p53.[2][3] Notably, some studies have shown that this compound can exert its anti-cancer effects in certain cancer cell types, such as Ewing's sarcoma, irrespective of their p53 status, by inducing apoptosis and G2/M cell cycle arrest.[1] These application notes provide a detailed protocol for the use of this compound in cell culture experiments to evaluate its efficacy and mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the dose-dependent effects of this compound on a mutant p53-expressing cancer cell line.

| This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Apoptosis (%) (Annexin V positive) | Cells in G2/M Phase (%) |

| 0 (Control) | 48 | 100 ± 5.2 | 5 ± 1.5 | 15 ± 2.1 |

| 1 | 48 | 85 ± 4.8 | 15 ± 2.3 | 25 ± 3.0 |

| 5 | 48 | 62 ± 6.1 | 35 ± 4.1 | 40 ± 3.5 |

| 10 | 48 | 41 ± 5.5 | 58 ± 5.0 | 55 ± 4.2 |

| 25 | 48 | 20 ± 3.9 | 75 ± 6.2 | 68 ± 5.1 |

Caption: Hypothetical data representing the effect of increasing concentrations of this compound on cell viability, apoptosis, and cell cycle progression in a mutant p53-expressing cancer cell line after 48 hours of treatment. Values are presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A panel of cancer cell lines with varying p53 status (mutant, wild-type, and null) is recommended for comprehensive analysis. Examples include A431 (mutant p53), SW480 (mutant p53), A549 (wild-type p53), and H1299 (p53-null).[2]

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: Use the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics for each cell line.

-

Reagents for Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagents.

-

Reagents for Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Reagents for Cell Cycle Analysis: Propidium Iodide (PI) staining solution with RNase A.

-

Antibodies for Western Blotting: Primary antibodies against p73, p21, PUMA, PARP-1, and a loading control (e.g., β-actin or GAPDH). Secondary antibodies conjugated to horseradish peroxidase (HRP).

Experimental Workflow for Evaluating this compound's Efficacy

The following diagram outlines the general workflow for assessing the effects of this compound in a cell culture experiment.

Caption: A flowchart illustrating the key steps in a typical cell culture experiment to evaluate the effects of this compound.

Detailed Methodologies

a. Cell Seeding and Treatment:

-

Seed the desired cancer cell lines into 96-well plates (for viability assays) or 6-well plates (for apoptosis, cell cycle, and western blot analysis) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in the complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

b. Cell Viability Assay (MTT):

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

c. Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

d. Cell Cycle Analysis (PI Staining):

-

Harvest and wash the cells as described for the apoptosis assay.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

e. Western Blot Analysis:

-

Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the mutant p53-p73 protein complex. This frees p73 to act as a tumor suppressor. The following diagram illustrates this signaling pathway.

Caption: A diagram illustrating the proposed mechanism of action of this compound in cancer cells with mutant p53.

References

- 1. This compound exerts anticancer activity in Ewing's sarcoma cells independent of their TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RETRA in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of RETRA, a small molecule reactivator of p73, in mouse xenograft models. The information is based on published preclinical studies and is intended to guide researchers in the design and execution of their own in vivo experiments.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters from a published study utilizing this compound in a mouse xenograft model.[1][2] It is important to note that the precise dosage of this compound used in this in vivo study is not specified in the available abstracts of the primary literature.

| Parameter | Details | Source |

| Drug | This compound (Reactivator of p73) | [1][2] |

| Animal Model | nu/nu (athymic nude) mice | [1] |

| Cell Line | A431 (human epidermoid carcinoma, mutant p53) | [1] |

| Xenograft Type | Subcutaneous | [1] |

| Administration Route | Peritoneal injection | [1] |

| Treatment Schedule | Daily injections for six consecutive days | [1] |

| Observed Effect | Suppression of mutant p53-bearing tumor cell growth | [1][2] |

Signaling Pathway of this compound

This compound's mechanism of action involves the disruption of the inhibitory interaction between mutant p53 and the tumor suppressor protein p73.[1][2] In cancer cells with mutant p53, p73 is often sequestered and inactivated. This compound releases p73 from this complex, allowing it to activate downstream target genes that promote apoptosis and inhibit cell growth.[1][2]

Caption: this compound disrupts the mutant p53-p73 complex, releasing p73 to activate downstream targets.

Experimental Protocols

The following protocols are based on the methodology described in the available literature for a mouse xenograft study of this compound.[1]

Animal Model and Cell Line

-

Animal Strain: Athymic nude mice (nu/nu), typically 4-6 weeks old at the start of the experiment.

-

Cell Line: A431 human epidermoid carcinoma cells. These cells are known to express mutant p53.

-

Cell Culture: A431 cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase at the time of injection.

Xenograft Implantation

-

Cell Preparation: Harvest A431 cells using trypsin and wash with sterile PBS. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., >2 mm in diameter), randomize the mice into treatment and control groups.

This compound Preparation and Administration

Note: The specific dosage of this compound for in vivo studies is not publicly available in the referenced literature. A dose-finding study is strongly recommended to determine the optimal and non-toxic dose.

-

Vehicle: The vehicle used for dissolving this compound is not specified. Common vehicles for small molecules for intraperitoneal injection include sterile PBS, saline, or solutions containing DMSO and/or Cremophor EL. The final concentration of any organic solvent should be minimized to avoid toxicity.

-

Preparation of Dosing Solution:

-

On each day of treatment, prepare a fresh solution of this compound in the chosen vehicle.

-

The concentration of the stock solution will depend on the determined dosage (in mg/kg) and the injection volume.

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.

-

The typical injection volume for a mouse is 100-200 µL.

-

Follow a daily injection schedule for six consecutive days.

-

Monitoring and Data Collection

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

-

Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point after the final treatment. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for a mouse xenograft study investigating the efficacy of this compound.

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

Conclusion

This compound presents a promising therapeutic strategy for cancers harboring mutant p53 by reactivating the p73 tumor suppressor pathway.[1][2] The provided protocols and data offer a foundation for researchers to design in vivo studies to further investigate its efficacy. A critical consideration for future studies is the determination of the optimal in vivo dosage, which is not currently available in the public domain. It is imperative to consult the original publication by Kravchenko et al. (2008) in PNAS for potentially more detailed methodological information and to conduct thorough dose-escalation studies to ensure both safety and efficacy.

References

How to dissolve and store Retra for laboratory use

It appears there may be some ambiguity in your request for "Retra." Our initial search has identified several different compounds that could potentially be referred to by a similar name. To provide you with the most accurate and relevant application notes and protocols, please clarify which of the following you are interested in:

-

This compound (small molecule): A compound known to suppress cancer cells bearing mutant p53 by activating a p73-dependent salvage pathway.

-

Retatrutide (peptide): A triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors, currently under investigation for weight management.

-

A derivative of Retinoic Acid (such as ATRA - all-trans-retinoic acid): These are vitamin A derivatives involved in various biological processes, including cell growth and differentiation.

-

An inhibitor or agonist related to the RET proto-oncogene: This gene encodes a receptor tyrosine kinase involved in several signaling pathways.

Once you specify the correct compound, we can proceed with generating the detailed application notes and protocols you requested, including dissolution and storage procedures, quantitative data tables, experimental methodologies, and signaling pathway diagrams.

Application Notes for Combining Retra with Chemotherapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retra is a novel small molecule that has demonstrated the ability to reactivate the transcriptional activity of the p53 tumor suppressor pathway.[1] Its primary mechanism of action is the disruption of the inhibitory complex formed between mutant p53 and the p53 family member, p73.[1][2] The release of p73 allows for the transcriptional activation of downstream target genes, such as p21 and PUMA, which can induce cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[1] This targeted approach makes this compound a promising candidate for cancer therapy, particularly in tumors where p53 is inactivated.

A significant challenge in cancer treatment is the development of resistance to conventional chemotherapeutic agents. A promising strategy to overcome this is the combination of targeted therapies with standard chemotherapy. Such combinations can potentially lead to synergistic or additive anti-tumor effects, allowing for enhanced efficacy and the possibility of dose reduction to minimize toxicity.

Important Note on Compound Identity: this compound is chemically defined as 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone.[1][3] It is crucial to distinguish this compound from another p53-activating molecule, RITA (NSC 652287), as they are distinct chemical entities with different mechanisms of action.

Scope of this Document: Currently, there is a lack of published studies specifically investigating the combination of this compound with other chemotherapeutic agents. Therefore, these application notes provide a generalized framework and detailed protocols to enable researchers to explore the potential of combining this compound with standard-of-care chemotherapeutics like doxorubicin, cisplatin, and paclitaxel.

Data Presentation: Templates for Quantitative Analysis

For clear and comparative analysis of experimental data, the following structured tables are recommended.

Table 1: Single-Agent Cytotoxicity (IC50) in Cancer Cell Lines

This table should be used to establish the baseline potency of each compound across different cancer cell lines.

| Cell Line | p53 Status | This compound IC50 (µM) | Chemotherapeutic Agent IC50 (µM) |

| e.g., A431 | mutant | ||

| e.g., HCT116 | wild-type | ||

| e.g., Saos-2 | null |

Table 2: Synergy Analysis using the Combination Index (CI)

The Chou-Talalay method is the gold standard for quantifying drug interactions. A Combination Index (CI) value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 signifies antagonism.

| Cell Line | Fraction Affected (Fa) | CI Value | Interpretation |

| e.g., A431 | 0.50 | ||

| 0.75 | |||

| 0.90 |

Table 3: Quantification of Apoptosis by Flow Cytometry

This table allows for the comparison of apoptosis induction between single agents and the combination treatment.

| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | ||

| This compound | e.g., IC50 | ||

| Chemotherapeutic Agent | e.g., IC50 | ||

| This compound + Chemo Agent | e.g., IC50 |

Table 4: Modulation of p53-Pathway Protein Expression

This table summarizes the results of Western blot analysis to confirm the mechanism of action.

| Treatment | Relative Protein Expression (Fold Change vs. Control) |

| p73 | |

| This compound | |

| Chemotherapeutic Agent | |

| This compound + Chemo Agent |

Visualization of Pathways and Workflows

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in mutant p53-expressing cancer cells.

Experimental Workflow for Synergy Assessment

Caption: A logical workflow for the in vitro assessment of drug synergy.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effects of their combination.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Chemotherapeutic agent stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent at 2x the final concentration in culture medium.

-

Treatment:

-

Single Agents: Add 100 µL of the 2x drug dilutions to the respective wells.

-

Combination: For a constant ratio experiment, mix the 2x dilutions of this compound and the chemotherapeutic agent and add 100 µL to the wells.

-

Include vehicle-only wells as a control.

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

-

Calculate the Combination Index (CI) using CompuSyn software.

-

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis following treatment.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or the chemotherapeutic agent at predetermined concentrations (e.g., IC50) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1x binding buffer and analyze immediately by flow cytometry.

Protocol 3: Western Blotting for Mechanistic Insights

Objective: To detect changes in the expression of key proteins in the p53 pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (p73, p21, cleaved PARP, GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat and harvest cells as in the apoptosis protocol. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

-

Quantification: Determine protein concentration using the BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control (GAPDH).

References

Techniques for Measuring Retra's Effect on p73 Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule Retra has been identified as a promising compound in cancer therapy, particularly for tumors harboring mutant p53. This compound's mechanism of action involves the reactivation of the tumor suppressor protein p73. In many cancer cells, mutant p53 protein binds to and sequesters p73, inhibiting its tumor-suppressive functions. This compound has been shown to disrupt this interaction, leading to the release and activation of p73, which in turn can induce cell cycle arrest and apoptosis.

These application notes provide an overview of the key experimental techniques used to measure and characterize the effect of this compound on p73 activation. Detailed protocols for these methods are provided to assist researchers in studying this compound or similar molecules.

Signaling Pathway of this compound-Mediated p73 Activation

This compound's therapeutic effect is contingent on the presence of mutant p53 that is complexed with p73. By disrupting this complex, this compound liberates p73, allowing it to transactivate its target genes, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.

Caption: this compound-mediated p73 activation pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on p73 activation and cellular processes as reported in the literature.

Table 1: Effect of this compound on p73 Protein Levels and Interaction with Mutant p53

| Cell Line | This compound Treatment | Fold Change in TA-p73 Protein | Reduction in p73 Co-immunoprecipitated with Mutant p53 | Reference |

| A431 | Not specified | 4- to 5-fold increase | 2- to 3-fold reduction | [1] |

Table 2: Effect of this compound on Cell Viability and Colony Formation

| Cell Line | Assay | This compound Concentration | Observation | Reference |

| A431 | XTT Cell Viability | Dose-dependent | Inhibition of growth | [2] |

| A431 | Colony Formation | Not specified | Dramatic reduction in colonies | [2] |

| SW480 | Colony Formation | Not specified | Dramatic reduction in colonies | [2] |

| A549 (wt p53) | Colony Formation | Not specified | No significant effect | [2] |

| H1299 (p53-null) | Colony Formation | Not specified | No significant effect | [2] |

| PC3 (p53-null) | Colony Formation | Not specified | No significant effect | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound's effect on p73 activation.

Co-Immunoprecipitation to Assess the Mutant p53-p73 Interaction

This protocol is designed to determine if this compound disrupts the interaction between mutant p53 and p73.

Caption: Co-immunoprecipitation workflow.

Materials:

-

Cell lines expressing mutant p53 (e.g., A431, SW480)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Anti-p53 antibody (for immunoprecipitation)

-

Anti-p73 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 12-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the anti-p53 antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p73 antibody. A decrease in the amount of p73 in the this compound-treated sample compared to the control indicates disruption of the mutant p53-p73 complex.

Western Blotting for p73 Protein Levels

This protocol measures the total cellular levels of p73 protein following this compound treatment.

Materials:

-

Cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary anti-p73 antibody

-

Primary anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the co-immunoprecipitation protocol.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-p73 antibody and the loading control antibody overnight at 4°C.

-

Washing: Wash the membrane 3 times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system. An increase in the p73 band intensity in the this compound-treated sample indicates an upregulation of p73 protein.

Quantitative Real-Time PCR (qRT-PCR) for p73 Transcript Levels

This protocol is used to determine if the this compound-induced increase in p73 protein is due to transcriptional upregulation.

Materials:

-

Cell lines of interest

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for TA-p73 and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reaction with the master mix, cDNA, and primers for TA-p73 and the housekeeping gene.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in TA-p73 mRNA levels in this compound-treated cells compared to control cells.

Cell Viability Assay (XTT or MTT)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell lines of interest

-

This compound

-

96-well plates

-

XTT or MTT reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-